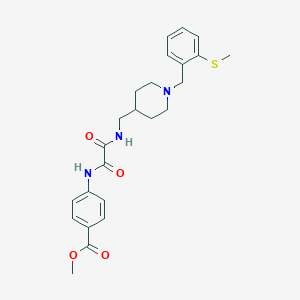

Methyl 4-(2-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate

Description

Methyl 4-(2-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a synthetically derived compound featuring a benzoate ester core, an acetamido linker, and a piperidine moiety substituted with a methylthio-benzyl group.

Properties

IUPAC Name |

methyl 4-[[2-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O4S/c1-31-24(30)18-7-9-20(10-8-18)26-23(29)22(28)25-15-17-11-13-27(14-12-17)16-19-5-3-4-6-21(19)32-2/h3-10,17H,11-16H2,1-2H3,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZJUPOSTPDFIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-(((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by data tables and findings from various studies.

Chemical Structure and Synthesis

The compound features a piperidine ring , a benzoate ester , and a methylthio group , which are significant for its biological interactions. The synthesis typically involves multiple steps:

- Formation of the Piperidine Ring : Achieved through cyclization of appropriate precursors.

- Introduction of the Methylthio Group : Utilizes methylthiolating agents.

- Coupling Reactions : Combines the piperidine derivative with the benzoate ester using carbamoylation reagents.

The detailed synthetic route can be summarized as follows:

| Step | Description |

|---|---|

| 1. Piperidine Formation | Cyclization under acidic/basic conditions |

| 2. Methylthio Introduction | Use of methylthiol chloride |

| 3. Coupling | Carbamoylation with benzoate ester |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The piperidine and benzoate functional groups facilitate binding, while the methylthio group may engage in redox reactions, enhancing its biological efficacy.

Antiviral Properties

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, studies involving quinazolinediones have shown significant antiviral activity against various viral strains, with some derivatives achieving a viral titer reduction by over 14,000-fold at concentrations as low as 10 µM .

Enzyme Inhibition

The compound has potential applications in enzyme inhibition studies. Its structural components allow it to act as an inhibitor for certain enzymes involved in metabolic pathways, which can be crucial for developing therapeutic agents against diseases like cancer and infections.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

-

Study on Quinazolinediones :

Compound CC50 (µM) EC50 (µM) Plaque Reduction (log) Quinazoline Derivative 1 >50 <10 4.2 Quinazoline Derivative 2 >50 <5 3.8 - Enzyme Inhibition Studies :

Comparison with Similar Compounds

Key Structural Variations

The compound shares structural motifs with several analogs, differing primarily in:

- Heterocyclic core : Piperidine vs. piperazine or pyrrolidine.

- Substituents : Methylthio-benzyl vs. phenyl, ethoxy, or other aromatic groups.

- Linker groups : Acetamido vs. carbodithioate or triazine-based linkers.

Physicochemical and Pharmacological Properties

The following table summarizes critical differences:

*Calculated based on molecular formula.

Functional Implications

- Solubility : Piperazine-containing analogs () may exhibit better aqueous solubility due to their basic nitrogen atoms, whereas the ethoxy group in ’s compound could further enhance solubility.

- Metabolic Stability : Piperidine derivatives (Target Compound, ) may resist oxidative metabolism better than piperazine analogs due to reduced ring strain.

Q & A

Q. What are the standard synthetic routes for this compound, and what catalysts are typically employed?

The synthesis involves multi-step reactions, often starting with precursor functionalization (e.g., piperidine ring modification, esterification, and amide coupling). Key steps include:

- Piperidine functionalization : Introduction of the 2-(methylthio)benzyl group via nucleophilic substitution or reductive amination .

- Acetamido linkage formation : Coupling of the piperidine derivative with oxoacetamide intermediates using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Esterification : Methylation of the benzoic acid moiety using sulfuric acid or palladium catalysts under controlled pH and temperature .

- Purification : Column chromatography or recrystallization is used, with reaction progress monitored via TLC (Rf values: 0.3–0.5 in ethyl acetate/hexane) and NMR .

Table 1: Representative Synthesis Conditions from Analogous Compounds

| Step | Reagents/Catalysts | Yield (%) | Reference |

|---|---|---|---|

| Piperidine alkylation | Pd/C, H₂, THF | 65–75 | |

| Amide coupling | EDC, DMAP, DCM | 80–85 | |

| Esterification | H₂SO₄, MeOH, reflux | 90–95 |

Q. How is the structural integrity of this compound confirmed post-synthesis?

Structural validation employs:

- NMR spectroscopy : ¹H/¹³C NMR to confirm piperidine proton environments (δ 2.5–3.5 ppm for N-CH₂), methylthio group (δ 2.1 ppm), and ester carbonyl (δ 170–175 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 500–520) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Q. What safety precautions are recommended when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., DCM, THF) .

- First aid : Immediate rinsing with water for eye/skin exposure; consult a physician if ingested .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound's interaction with biological targets?

- Target identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like GPCRs or kinases, leveraging the methylthio and piperidine moieties as pharmacophores .

- In vitro assays :

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., proteases) using fluorogenic substrates .

- Cellular uptake : Track intracellular accumulation via LC-MS in cell lines (e.g., HEK293) .

- Controls : Include positive controls (e.g., known inhibitors) and vehicle-treated samples to validate specificity .

Q. What analytical strategies resolve contradictions in spectral data during characterization?

- Dynamic NMR : Resolve overlapping proton signals by varying temperature (e.g., 25°C to 60°C) to assess conformational flexibility .

- 2D techniques : HSQC and HMBC to assign ambiguous carbonyl or amide signals .

- Comparative analysis : Cross-reference with spectral data of structurally analogous compounds (e.g., ’s thienopyrimidine derivatives) .

Q. How can pharmacokinetic properties be assessed using in vitro models?

- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via HPLC at 0, 15, 30, and 60 minutes .

- Plasma protein binding : Use ultrafiltration followed by LC-MS/MS to measure free vs. bound fractions .

- Caco-2 permeability : Assess intestinal absorption potential by measuring apical-to-basolateral transport .

Table 2: Key Parameters for Pharmacokinetic Screening

| Parameter | Method | Target Value |

|---|---|---|

| Metabolic half-life (t₁/₂) | Liver microsome assay | >30 minutes |

| Permeability (Papp) | Caco-2 monolayer | >1 × 10⁻⁶ cm/s |

| Plasma protein binding | Equilibrium dialysis | <90% bound |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.